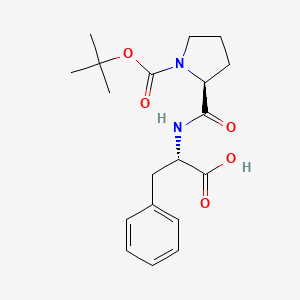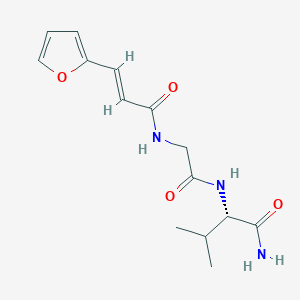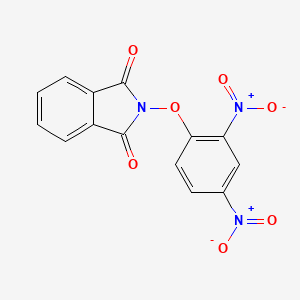
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione
概要
説明
2-(2,4-Dinitrophenoxy)isoindoline-1,3-dione, also known as 2-(2,4-dinitrophenyl)isoindoline-1,3-dione, is a heterocyclic aromatic compound used in a variety of synthetic organic chemistry and scientific research applications. It is a yellow-orange crystalline solid that is soluble in organic solvents. It is a versatile reagent with a wide range of applications, including the synthesis of a variety of compounds, the preparation of metal complexes, and the study of biochemical and physiological effects.
科学的研究の応用
Analysis of Global Trends in Herbicide Toxicity Studies
A scientometric review focusing on 2,4-D, a herbicide related to the chemical structure of interest, analyzed global trends and gaps in studies about its toxicity. This review provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the advancements in understanding occupational risk, neurotoxicity, and resistance to herbicides, among other areas (Zuanazzi, Ghisi, & Oliveira, 2020).
Antioxidant Capacity Assays
Research on the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity was reviewed. This work elucidates specific reactions contributing to total antioxidant capacity and discusses the specificity and relevance of oxidation products, providing a basis for understanding how related compounds might be assessed for antioxidant activities (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Synthesis and Applications of Heterocycles
A review detailed the synthesis and biological and chemical potentiality of oxygen and nitrogen heterocycle systems, including isoindoline scaffolds. These structures are present in many biologically active molecules and products such as antimycotics and antibiotics. This research underscores the importance of cyclocarbonylative Sonogashira coupling as a route to constructing such heterocycles, suggesting areas for future exploration (Albano & Aronica, 2017).
Environmental Fate and Behavior of Herbicides
A comprehensive review discussed the environmental fate, efficiency, and effects of mesotrione, a herbicide commonly used in agriculture. This review summarizes scientific studies on its safety of use, environmental impact, and degradation processes, providing an overview of how related compounds might interact with ecosystems (Carles, Joly, & Joly, 2017).
特性
IUPAC Name |
2-(2,4-dinitrophenoxy)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N3O7/c18-13-9-3-1-2-4-10(9)14(19)15(13)24-12-6-5-8(16(20)21)7-11(12)17(22)23/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMFEIJLRJXTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427541 | |
| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60506-35-6 | |
| Record name | 2-(2,4-Dinitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
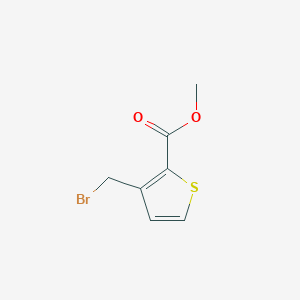
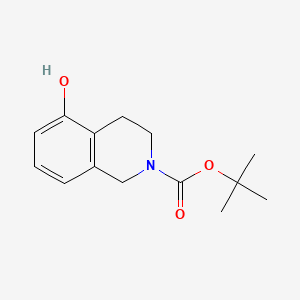
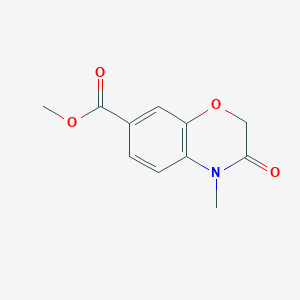
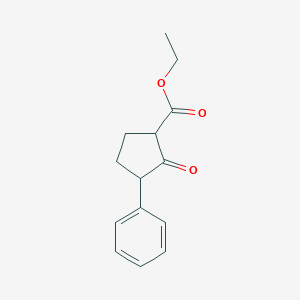

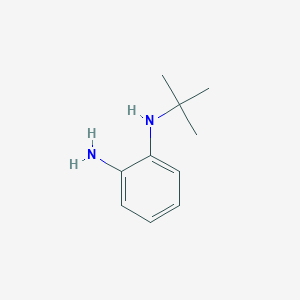


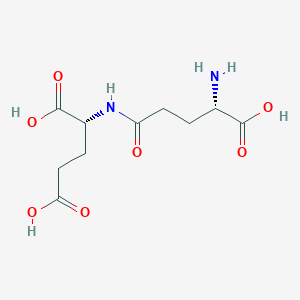
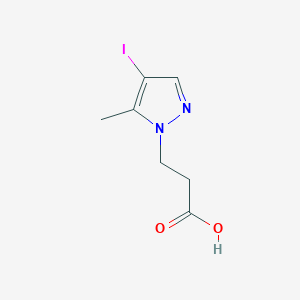
![[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1337187.png)
